molecular formula C15H18N4O3S B2849696 1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899941-15-2

1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2849696
CAS RN: 899941-15-2
M. Wt: 334.39
InChI Key: QPTLCPQRLIORBL-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrido[2,3-d]pyrimidine-2,4-dione moiety, which is a bicyclic structure with a pyrimidine ring fused to a pyridine ring .


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule . The sp3 hybridization of the ring allows for efficient exploration of the pharmacophore space .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Multicomponent Synthesis

    An efficient synthesis of pyridine-pyrimidines derivatives, utilizing a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, has been demonstrated. This synthesis approach offers advantages in terms of catalyst reusability, solvent-free conditions, and high yields, highlighting its utility in creating complex heterocyclic compounds (Rahmani et al., 2018).

  • Ionic Liquid Catalysis

    The use of novel ionic liquids as catalysts for synthesizing heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, is another area of research. These methods emphasize the role of sustainable and reusable catalysts in facilitating the synthesis of complex molecules, contributing to green chemistry practices (Moosavi‐Zare et al., 2013).

Biological and Optical Applications

  • Cytotoxic Activity

    Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The structural variation, particularly the substitution at the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development for cancer therapy (Stolarczyk et al., 2018).

  • Optical and Nonlinear Optical Properties

    The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH sensing. These studies highlight the versatility of pyrido[2,3-d]pyrimidine frameworks in developing materials with specific optical properties, contributing to advancements in sensor technologies and optical devices (Yan et al., 2017).

Future Directions

Given the presence of the pyrrolidine ring, which is a common feature in many biologically active compounds , this compound could be of interest in drug discovery. Further studies would be needed to determine its biological activity, safety profile, and potential therapeutic applications.

properties

IUPAC Name

1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-17-13-12(14(21)18(2)15(17)22)10(5-6-16-13)23-9-11(20)19-7-3-4-8-19/h5-6H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTLCPQRLIORBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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